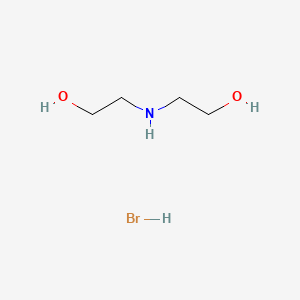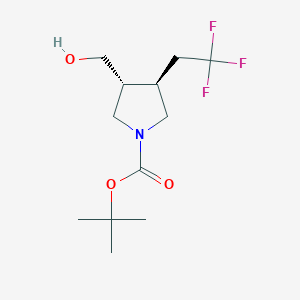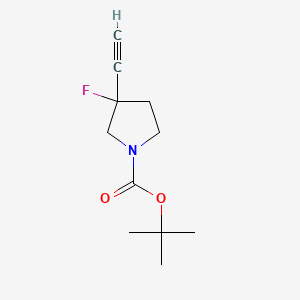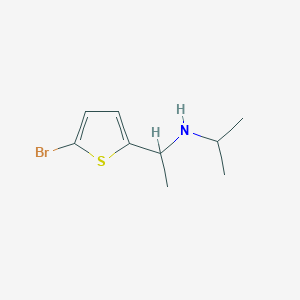
2,2'-Iminobisethanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine hydrobromide is a chemical compound derived from diethanolamine, which is an organic compound with the formula (HOCH2CH2)2NH. Diethanolamine hydrobromide is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The reaction typically involves mixing diethanolamine with an aqueous solution of hydrobromic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, diethanolamine is produced by the reaction of ethylene oxide with aqueous ammonia. This reaction is a typical consecutive reaction with three steps:
- Ethylene oxide reacts with ammonia to form monoethanolamine.
- Monoethanolamine reacts with ethylene oxide to form diethanolamine.
- Diethanolamine reacts with ethylene oxide to form triethanolamine.
The selective production of diethanolamine can be achieved using a ZSM-5 zeolite catalyst modified with rare earth elements, which helps in recognizing the difference at the molecular level between diethanolamine and triethanolamine .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine oxide.
Reduction: Reduction reactions can convert diethanolamine derivatives into simpler amines.
Substitution: Diethanolamine can undergo substitution reactions to form various derivatives, such as amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with diethanolamine hydrobromide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Amides: Formed through the reaction of diethanolamine with acyl chlorides.
Esters: Formed through the reaction of diethanolamine with alkyl halides.
Oxides: Formed through the oxidation of diethanolamine.
Scientific Research Applications
Diethanolamine hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of diethanolamine hydrobromide involves its interaction with molecular targets and pathways. For example, diethanolamine-containing lipid A mimics can modulate Toll-like receptor 4-mediated signaling pathways, leading to immune stimulatory activity . The compound’s effects are mediated through its interaction with specific receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Diethanolamine hydrobromide can be compared with other similar compounds, such as:
Monoethanolamine: A simpler amine with one hydroxyl group, used in similar applications but with different chemical properties.
Triethanolamine: A more complex amine with three hydroxyl groups, used as a surfactant and emulsifier.
Ethanolamine: A basic amine with one hydroxyl group, widely used in biological and industrial applications.
Diethanolamine hydrobromide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
28129-21-7 |
|---|---|
Molecular Formula |
C4H12BrNO2 |
Molecular Weight |
186.05 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H11NO2.BrH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
InChI Key |
HZOPTYGSWRGRBS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)

![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)

![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13059637.png)


![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)
![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)


![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
